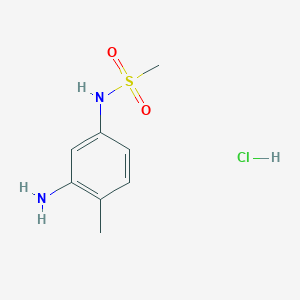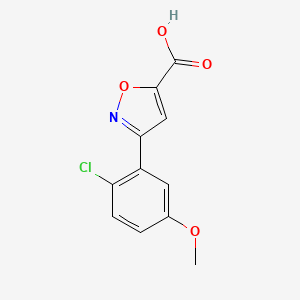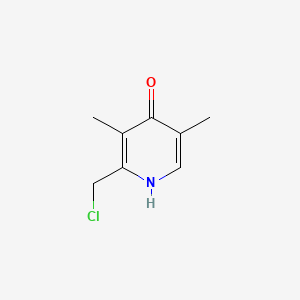
4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid is a chemical compound with the molecular formula C16H11FO3 . It is a member of indanones .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The average mass is 270.255 Da .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.392±0.06 g/cm3 . The predicted boiling point is 470.9±45.0 °C . The molecular weight is 270.26 .Wissenschaftliche Forschungsanwendungen
1. Proton Exchange Membranes
Fluorinated compounds, including those related to 4-Fluoro-3-oxo-1-phenyl-1-indanecarboxylic acid, have been used in the development of proton exchange membranes (PEMs) for fuel cell applications. For example, sulfonated poly(arylene ether sulfone) copolymers, synthesized using sulfonated 4-fluorobenzophenone, have shown high proton conductivity and good thermal stability, making them suitable as PEM materials in fuel cells (Kim, Robertson, & Guiver, 2008).
2. Fluorinated Radioligands for Neuroimaging
The development of fluorine-18 labeled antagonists, utilizing various fluorinated acids, has enhanced neuroimaging techniques, particularly in studying serotonin receptors. These compounds, including derivatives of 4-fluorobenzoic acid, have been used as radioligands for positron emission tomography (PET), contributing to our understanding of neurological disorders (Lang et al., 1999).
3. Fluorescent Probes for Biological Applications
Fluorinated compounds have found applications as fluorescent probes, aiding in the visualization and measurement of cellular and molecular processes. For instance, carboxy SNARF-4F, a fluorescent pH probe, demonstrates the use of fluorinated molecules in developing sensitive tools for biological research, enabling studies on pH variations within cellular environments (Marcotte & Brouwer, 2005).
4. Organic Electronics and Solar Cells
In the field of organic electronics, fluorinated compounds have been applied to improve the efficiency and stability of devices. For example, indene-C60 bisadduct, synthesized using fluorinated intermediates, has been used as an electron-cascade acceptor in ternary blend polymer solar cells, leading to devices with enhanced power conversion efficiencies (Cheng, Li, & Zhan, 2014).
5. Advanced Synthesis Techniques
Fluorinated compounds play a crucial role in the development of advanced synthesis techniques, including selective fluorofunctionalization of alkenes. The use of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) demonstrates the potential of fluorinated reagents in achieving regioselective and efficient synthesis of fluorinated organic molecules, contributing to the fields of medicinal chemistry and materials science (Stavber, Zupan, Poss, & Shia, 1995).
Eigenschaften
IUPAC Name |
4-fluoro-3-oxo-1-phenyl-2H-indene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-12-8-4-7-11-14(12)13(18)9-16(11,15(19)20)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZVTIPAJLBYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1(C3=CC=CC=C3)C(=O)O)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2985583.png)




![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)
![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)


![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)
![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)